

Technical Guide: Spectroscopic Characterization of 5-Iodo-2-methoxybenzoic Acid[1]

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Compound of Interest

Compound Name:	5-Iodo-2-methoxybenzoic acid
CAS No.:	2786-00-7
Cat. No.:	B1308377

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Executive Summary & Structural Significance

5-Iodo-2-methoxybenzoic acid (5-I-2-MBA) serves as a critical halogenated building block in medicinal chemistry, particularly in the synthesis of SGLT2 inhibitors and radiolabeled tracers for SPECT imaging.[1] Its utility stems from the orthogonal reactivity of its functional groups: the carboxylic acid (amide coupling/esterification), the methoxy group (directing group/hydrogen bond acceptor), and the aryl iodide (Suzuki-Miyaura/Sonogashira cross-coupling handle).

This guide provides a definitive spectroscopic profile for 5-I-2-MBA. Unlike simple aromatics, the steric bulk of the iodine at the C5 position and the electronic effects of the ortho-methoxy group create a unique spectral signature that requires careful deconvolution to distinguish it from its isomers (e.g., 3-iodo or 4-iodo analogs).

Synthesis & Sample Preparation

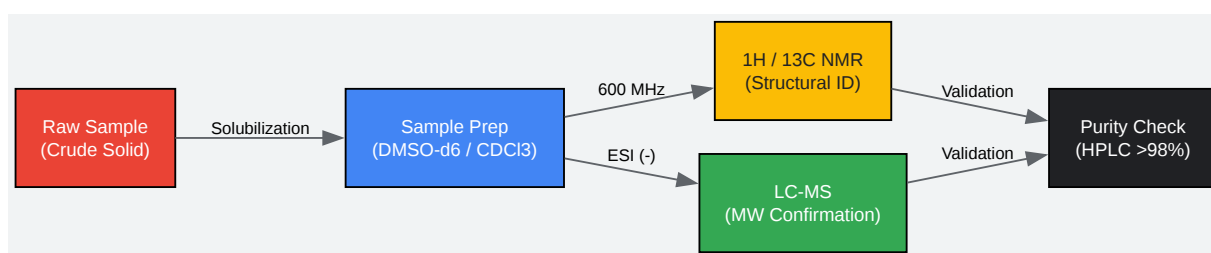
To ensure the spectroscopic data presented below is reproducible, the sample must be of high purity (>98%). The following protocol describes the generation of the analyte via electrophilic aromatic substitution, favored at the C5 position due to the para-directing methoxy group.

Validated Synthesis Protocol

Reaction: Iodination of 2-methoxybenzoic acid (o-anisic acid) using N-Iodosuccinimide (NIS).[1]

- Solubilization: Dissolve 2-methoxybenzoic acid (1.0 eq) in Acetonitrile (MeCN).
- Activation: Add Trifluoroacetic acid (TFA, 0.1 eq) as a catalyst.
- Iodination: Add NIS (1.1 eq) portion-wise at room temperature.
 - Mechanistic Note: The methoxy group activates the ring; the carboxylic acid deactivates it. [1] The C5 position is electronically most favorable (para to activation, meta to deactivation).
- Workup: Quench with 10% aq. Sodium Thiosulfate () to remove excess iodine (color change from red/brown to yellow/clear).[1]
- Isolation: Acidify to pH 2 with 1M HCl. Filter the precipitate.[1][2]
- Purification: Recrystallize from Ethanol/Water.

Analytical Workflow Diagram



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Figure 1: Analytical workflow ensuring sample integrity prior to spectroscopic data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

The NMR profile of 5-I-2-MBA is characterized by a specific AMX spin system (or ABX depending on field strength) in the aromatic region.[1]

Solvent Choice: DMSO-

is recommended over

due to the limited solubility of the free acid and the potential for carboxylic acid dimerization in non-polar solvents, which broadens the -COOH signal.

H NMR Data (400 MHz, DMSO-)

Position	Chemical Shift (, ppm)	Multiplicity	Integration	Coupling Constant (, Hz)	Assignment Logic
COOH	12.80 - 13.10	Broad Singlet	1H	-	Acidic proton (exchangeable).[1]
H-6	7.95	Doublet (d)	1H		Ortho to COOH (deshielding) + Ortho to I. Most downfield aromatic.[1]
H-4	7.82	Doublet of Doublets (dd)	1H	,	Para to COOH, Ortho to I.
H-3	6.98	Doublet (d)	1H		Ortho to OMe (shielding). Most upfield aromatic.[1]
OMe	3.84	Singlet (s)	3H	-	Characteristic methoxy resonance.[1]

C NMR Data (100 MHz, DMSO-)

Carbon Type	Shift (, ppm)	Assignment
C=O	166.5	Carboxylic Acid Carbon
C-O (Ar)	158.2	C-2 (Ipso to Methoxy)
Ar-CH	141.5	C-4 (Ortho to Iodine)
Ar-CH	133.8	C-6 (Ortho to COOH)
Ar-C	123.5	C-1 (Ipso to COOH)
Ar-CH	114.2	C-3 (Ortho to Methoxy)
C-I	82.5	C-5 (Ipso to Iodine - Heavy atom shielding effect)
OMe	56.1	Methoxy Carbon

Mass Spectrometry (MS) Profile[1][2][4]

Mass spectrometry confirms the molecular weight and the presence of iodine (mass defect).

- Molecular Formula:

[1][3][4]

- Exact Mass: 277.94[1][3]
- Ionization Mode: ESI Negative (ESI-) is preferred for carboxylic acids ().[1]

Fragmentation Pathway

The fragmentation pattern is dominated by the stability of the aromatic core and the lability of the carboxyl group.[1]

- Parent Ion:

277 (

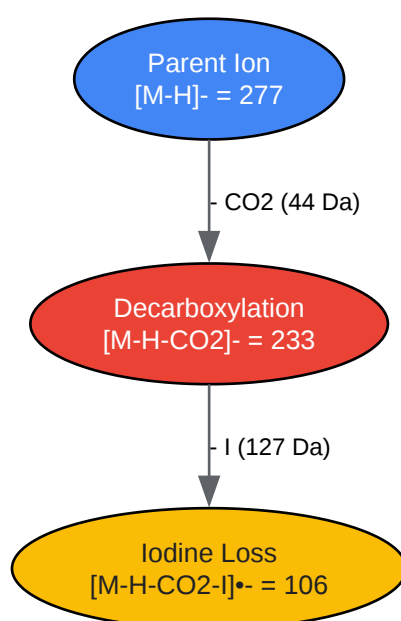
)

- Decarboxylation: Loss of

(44 Da)

233[1]

- Deiodination: Homolytic cleavage of C-I bond (weakest bond) often seen in MS/MS.[1]



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Figure 2: Proposed ESI(-) fragmentation pathway for **5-Iodo-2-methoxybenzoic acid**. [1]

Infrared (IR) Spectroscopy[1][3][8]

The IR spectrum provides rapid confirmation of functional group integrity. [1]

Wavenumber ()	Vibration Mode	Diagnostic Value
2800 - 3200	O-H Stretch (Broad)	Confirms carboxylic acid (often overlaps C-H).[1]
1680 - 1705	C=O[1][4] Stretch (Strong)	Carbonyl group.[1] Shifted slightly lower due to conjugation.
1250 - 1280	C-O Stretch (Strong)	Aryl alkyl ether (Methoxy group).[1]
500 - 600	C-I Stretch	Fingerprint region confirmation of halogenation.[1]

Quality Control & Storage

To maintain the integrity of the reference standard:

- Storage: Store at 2-8°C, protected from light. Aryl iodides can undergo photolytic deiodination over time, turning the solid yellow/brown.[1]
- Purity Check (HPLC):
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
 - Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]
 - Detection: UV at 254 nm.[1]
 - Retention Time: **5-Iodo-2-methoxybenzoic acid** will elute after the non-iodinated precursor (2-methoxybenzoic acid) due to increased lipophilicity from the iodine atom.[1]

References

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